An In-depth Technical Guide to tert-Butyl (2R)-2-aminopropanoate
An In-depth Technical Guide to tert-Butyl (2R)-2-aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (2R)-2-aminopropanoate, the (R)-enantiomer of alanine tert-butyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its dual-functional nature: a primary amine available for nucleophilic attack or derivatization, and a carboxylic acid masked by a sterically bulky tert-butyl ester. This protecting group strategy is fundamental to peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal scheme, where the tert-butyl group offers robust protection under basic conditions and is readily cleaved under acidic conditions.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on the practical insights required for its effective use in a research and development setting.
Core Properties and Identification
The unique stereochemistry and protecting group of tert-butyl (2R)-2-aminopropanoate define its physical and chemical behavior.
Identifier:
Physicochemical Properties:
A summary of the key physicochemical properties is presented below. It should be noted that the physical state has been reported as both a solid and a liquid by different suppliers, which may be due to the presence of different polymorphic forms or impurities.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂ | |
| Molecular Weight | 145.20 g/mol | |
| Physical State | Solid or Liquid | [2] |
| Melting Point | 63-66 °C | [2] |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Solubility Profile:
Synthesis and Manufacturing
The enantioselective synthesis of tert-butyl (2R)-2-aminopropanoate is crucial to its application in stereospecific synthesis. A common and effective method involves the catalytic phase-transfer alkylation of an alanine-derived Schiff base, which allows for the construction of the chiral center with high enantiomeric excess.
Representative Enantioselective Synthesis Protocol:
This protocol is based on established methods for the asymmetric synthesis of α-amino acid esters using chiral phase-transfer catalysts.[6][7][8]
Diagram of the Synthetic Workflow:
Caption: Enantioselective synthesis of tert-butyl (2R)-2-aminopropanoate.
Step-by-Step Methodology:
-
Schiff Base Formation: React L-alanine tert-butyl ester with an appropriate aromatic aldehyde (e.g., derived from 2-naphthol) in a suitable solvent to form the corresponding aldimine (Schiff base).[8]
-
Asymmetric Alkylation: The prepared Schiff base is then alkylated using an alkyl halide under phase-transfer conditions. This reaction is carried out in a biphasic system (e.g., toluene/aqueous base) in the presence of a chiral phase-transfer catalyst, such as an O(9)-allyl-N-benzylcinchonidinium salt.[6][7] The choice of a strong base, like rubidium hydroxide (RbOH), and low reaction temperatures (e.g., -35 °C) have been shown to enhance enantioselectivity.[8]
-
Hydrolysis: The resulting alkylated Schiff base is hydrolyzed under acidic conditions to cleave the imine and yield the desired tert-butyl (2R)-2-aminopropanoate.
-
Purification: The final product is purified using standard techniques such as column chromatography or distillation.
Applications in Drug Development
The primary application of tert-butyl (2R)-2-aminopropanoate is in peptide synthesis, where it serves as a protected form of the amino acid alanine.
Peptide Synthesis:
In solid-phase peptide synthesis (SPPS), the tert-butyl ester protects the C-terminus of the alanine residue, preventing it from participating in unwanted side reactions.[1] The free amine group is then available to form a peptide bond with the activated carboxyl group of the preceding amino acid in the sequence.
Diagram of a Peptide Coupling Reaction:
Caption: General workflow for a HATU-mediated peptide coupling.
Experimental Protocol for Solution-Phase Peptide Coupling:
This protocol describes a typical coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[9]
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
tert-Butyl (2R)-2-aminopropanoate hydrochloride (H-D-Ala-OtBu.HCl) (1.0 eq)
-
HATU (1.05 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Boc-protected amino acid and H-D-Ala-OtBu.HCl in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add DIPEA dropwise with stirring.
-
Activation and Coupling: Add HATU to the mixture in one portion. Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.
Spectroscopic and Analytical Data
¹H NMR Spectroscopy:
-
tert-Butyl group (-C(CH₃)₃): A prominent singlet peak is expected around δ 1.4 ppm, integrating to 9 protons.[3]
-
Methyl group (-CH₃): A doublet is anticipated due to coupling with the adjacent methine proton.
-
Methine proton (-CH-): A quartet is expected due to coupling with the methyl protons.
-
Amine protons (-NH₂): A broad singlet is typically observed, and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy:
-
tert-Butyl quaternary carbon (-C(CH₃)₃): A signal is expected in the range of δ 80-82 ppm.
-
tert-Butyl methyl carbons (-C(CH₃)₃): A signal around δ 28 ppm is characteristic.[10][11]
-
Ester carbonyl carbon (-COO-): A peak in the downfield region, typically around δ 170-175 ppm, is expected.
-
α-Carbon (-CH-): The signal for the chiral carbon.
-
Methyl carbon (-CH₃): The signal for the alanine methyl group.
Infrared (IR) Spectroscopy:
-
N-H Stretch (primary amine): Two bands are expected in the region of 3500-3300 cm⁻¹, characteristic of a primary amine.
-
C=O Stretch (ester): A strong absorption band is anticipated around 1730-1750 cm⁻¹.
-
C-H Stretch (alkane): Absorptions in the 2850-2975 cm⁻¹ range.[12]
-
N-H Bend (primary amine): A band around 1650-1580 cm⁻¹.
Mass Spectrometry:
The predicted monoisotopic mass is 145.11028 Da. Expected adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 146.11756 and [M+Na]⁺ at m/z 168.09950.[13]
Safety and Handling
Tert-butyl (2R)-2-aminopropanoate is a chemical that requires careful handling in a laboratory setting.
Hazard Identification:
-
GHS Pictograms: Flame, Corrosion, Exclamation mark
-
Hazard Statements:
-
H226: Flammable liquid and vapor
-
H302: Harmful if swallowed
-
H314: Causes severe skin burns and eye damage
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
Precautionary Measures:
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14] Use only outdoors or in a well-ventilated area.[14] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[14] It is recommended to store under an inert atmosphere and refrigerated.
Toxicological Information:
Conclusion
Tert-butyl (2R)-2-aminopropanoate is a valuable and versatile chiral building block, indispensable for the synthesis of complex peptides and other chiral molecules in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective application. This guide provides a foundational framework for researchers, enabling them to leverage the unique chemical attributes of this compound to advance their research and development endeavors.
References
-
Jew, S.-s., et al. (2003). Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. The Journal of Organic Chemistry, 68(11), 4514–4516. [Link]
-
O'Donnell, M. J. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 104(1), 11-70. [Link]
-
Jew, S.-s., et al. (2003). Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. The Journal of Organic Chemistry, 68(11), 4514-4516. [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. Retrieved from [Link]
-
Hui, Y., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Communications, 52(11), 2345-2348. [Link]
-
Ito, Y., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Communications Chemistry, 6(1), 231. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Wang, B., et al. (2006). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Protein and Peptide Letters, 13(7), 717-720. [Link]
-
PubChemLite. (n.d.). Tert-butyl (2r)-2-aminopropanoate (C7H15NO2). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
NextSDS. (n.d.). tert-butyl (2R)-2-aminopropanoate — Chemical Substance Information. [Link]
-
Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information. Green Chemistry. [Link]
-
PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. [Link]
-
PubChem. (n.d.). Glycine tert-butyl ester. Retrieved from [Link]
-
Ghaffari, A., & Zare, S. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]
-
Reddit. (2025). How many 13 c nmr signals?. r/OrganicChemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. [Link]
-
SpectraBase. (n.d.). 2-tert-BUTYLAMINOETHANOL - Optional[13C NMR] - Spectrum. [Link]
-
Wang, X., et al. (2020). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(2), 558-568. [Link]
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES HALOGENATED METHANES WITH WATER. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Reddit - Please wait for verification [reddit.com]
- 12. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. PubChemLite - Tert-butyl (2r)-2-aminopropanoate (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
